N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-aminocyclopentylmethanol under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Formation of substituted cyclobutanecarboxamides.
Scientific Research Applications
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-[(3-Aminocyclobutyl)methyl]cyclobutanecarboxamide: Similar structure but with a cyclobutyl group instead of a cyclopentyl group.
N-[(3-Aminocyclopentyl)methyl]cyclopentanecarboxamide: Similar structure but with a cyclopentanecarboxamide group instead of a cyclobutanecarboxamide group.
Uniqueness
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide is unique due to its specific cyclobutanecarboxamide structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14) |
InChI Key |
FHMAUKFENXMZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCC(C2)N |
Origin of Product |
United States |
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